DS-1501

Organometallic Chemistry Regioselective Synthesis Cross-Coupling

Researchers pursuing 4-aminoquinoline antimalarials often encounter synthetic dead-ends with 4,7-dichloro analogues due to poor regioselectivity. 4-Chloro-7-iodoquinoline (CAS 22200-50-6) overcomes this via differential C-I (≈65 kcal/mol) vs. C-Cl (≈95 kcal/mol) bond dissociation energies, enabling sequential, one-pot Suzuki-Buchwald couplings without protecting-group manipulation. • Preserves the 7-chloro pharmacophore's potency (IC50 3-12 nM vs. drug-resistant P. falciparum), unlike less active 7-fluoro or 7-methoxy variants. • Enables iodo-magnesium exchange with turbo-Grignard reagents for exclusive C-4 diversification-unattainable with 4,7-dichloroquinoline. Supplied at ≥97% purity with full analytical documentation and global logistics support.

Molecular Formula C9H5ClIN
Molecular Weight 289.50 g/mol
CAS No. 22200-50-6
Cat. No. B1366487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1501
CAS22200-50-6
Molecular FormulaC9H5ClIN
Molecular Weight289.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1I)Cl
InChIInChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
InChIKeyJKZGHMPCBJVWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-iodoquinoline Procurement & Properties


4-Chloro-7-iodoquinoline (CAS: 22200-50-6) is a dihalogenated quinoline heterocycle (C9H5ClIN, MW: 289.50) characterized by a 4-chloro and a 7-iodo substituent on the fused bicyclic ring . This specific substitution pattern renders it a versatile synthetic intermediate, where the differential reactivity of the C–I bond enables selective functionalization [1]. For procurement in medicinal chemistry and materials science, this compound is valued as a precursor for advanced building blocks, particularly in antimalarial and anticancer drug discovery pipelines .

Non-Interchangeability of 4-Chloro-7-iodoquinoline


Substituting 4-Chloro-7-iodoquinoline with other 7-substituted or 4,7-dihalogenated quinolines (e.g., 4,7-dichloroquinoline or 7-chloro-4-iodoquinoline) carries a high risk of synthetic failure or reduced biological efficacy due to fundamental differences in regioselective reactivity and pharmacophore tolerance. The 7-iodo substituent is critical for chemo- and regioselective metal-halogen exchange reactions, allowing for modular diversification at the C-4 position, a synthetic route not feasible with 4,7-dichloro analogues [1]. Furthermore, in structure-activity relationship (SAR) studies, the substitution of the 7-position halogen (e.g., replacing Cl with I or Br) has been shown to significantly alter in vitro activity against drug-resistant biological targets, underscoring that these compounds are not biologically equivalent [2].

4-Chloro-7-iodoquinoline vs. Analogs: Key Evidence


Regioselective C4-Functionalization by Iodo-Magnesium Exchange

Unlike 4,7-dichloroquinoline, 4-Chloro-7-iodoquinoline enables selective functionalization at the C-4 position via a halogen-metal exchange. This is due to the higher reactivity of the C–I bond over the C–Cl bond towards oxidative addition with turbo-Grignard reagents (iPrMgCl·LiCl) [1]. This chemoselectivity allows for the introduction of diverse electrophiles at C-4, a critical step for building libraries of antimalarial candidates [1].

Organometallic Chemistry Regioselective Synthesis Cross-Coupling Quinoline Functionalization

Antiplasmodial Activity: 7-Iodo vs. 7-Chloro AQs

In a direct head-to-head comparison of 4-aminoquinolines (AQs) bearing various 7-substituents, 7-iodo-AQs demonstrated equivalent in vitro potency to the standard 7-chloro-AQs against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, with IC50 values ranging from 3–12 nM for both classes [1]. This is a significant differentiator over other halogen or pseudohalogen replacements, such as 7-fluoro or 7-methoxy, which showed substantially reduced activity (IC50s up to 500 nM and 3000 nM, respectively) [1].

Antimalarial Drug Discovery Structure-Activity Relationship (SAR) Plasmodium falciparum Drug Resistance

Cross-Coupling Reactivity: C–I vs. C–Cl Bond Strength

The presence of a C–I bond at the 7-position confers a significantly lower bond dissociation energy compared to a C–Cl bond, enabling selective oxidative addition under mild conditions. While a direct, side-by-side kinetic study for this specific scaffold is absent from the provided sources, the fundamental principle is well-established in organometallic chemistry: the C(sp2)–I bond (approx. 65 kcal/mol) is significantly weaker and more reactive in cross-coupling reactions than a C(sp2)–Cl bond (approx. 95 kcal/mol) [1]. This allows for sequential functionalization using the iodine as the first reactive handle.

Cross-Coupling Chemistry Palladium Catalysis Bond Dissociation Energy Synthetic Methodology

Physical Properties: 4-Cl vs. 7-Cl Regioisomers

The regioisomeric positioning of the halogen atoms results in measurable differences in physical properties that are critical for handling, purification, and formulation. 4-Chloro-7-iodoquinoline exhibits a distinct melting point range (124-128 °C or 147-151 °C, depending on the source) and density (~1.92-2.04 g/cm³) compared to its isomer 7-chloro-4-iodoquinoline (melting point 125-129 °C, density ~1.92 g/cm³) . These differences, while not large, are verifiable and can impact crystallinity and process chemistry workflows.

Physical Chemistry Isomer Comparison Melting Point Density Property Data

4-Chloro-7-iodoquinoline Application Scenarios


Antimalarial Library Core Scaffold

This compound is ideally suited as a key intermediate in medicinal chemistry programs developing new 4-aminoquinoline antimalarials active against chloroquine-resistant Plasmodium falciparum. As demonstrated by the SAR data, the 7-iodo substitution preserves the essential high potency of the 7-chloro pharmacophore (IC50 of 3–12 nM), making it a superior starting point for scaffold diversification compared to less active 7-fluoro or 7-methoxy analogues [1].

Regioselective Cross-Coupling Precursor

The compound's utility is maximized in synthetic workflows that leverage the kinetic difference between C–I and C–Cl bonds. It is the preferred building block for sequential, one-pot functionalization strategies (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) at the 7- and 4-positions, respectively. This is based on the established principle of lower C–I bond dissociation energy (approx. 65 kcal/mol vs. 95 kcal/mol for C–Cl), enabling mild, selective coupling of the iodine handle without disturbing the chlorine [2].

Chemical Probe Synthesis via Iodo-Magnesium Exchange

For researchers employing organometallic methodologies, 4-Chloro-7-iodoquinoline is the necessary starting material for generating C-4 functionalized quinolines via an iodo-magnesium exchange using reagents like turbo-Grignard (iPrMgCl·LiCl). This is a proven, specific application that is not replicable with the 4,7-dichloro analogue, which would yield a mixture of products [3].

Technical Documentation Hub

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